Cas no 1135283-53-2 (5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 1135283-53-2
- J-516438
- SB14413
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-(trifluoromethyl)-
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, AldrichCPR
- CS-0131028
- A894352
- SCHEMBL1714153
- DTXSID30653220
- MFCD11841013
- AKOS005073222
- AMY24604
- 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- KC-0769
-
- MDL: MFCD11841013
- Inchi: 1S/C9H5F3N2O/c10-9(11,12)6-1-7-5(4-15)2-13-8(7)14-3-6/h1-4H,(H,13,14)
- InChI Key: KZSQRUZLWCOUOV-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C2C(=C1)C(C=O)=CN2)(F)F
Computed Properties
- Exact Mass: 214.03539727g/mol
- Monoisotopic Mass: 214.03539727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.526±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 211-212°
- Solubility: Slightly soluble (1.1 g/l) (25 º C),
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149594-100mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 95%+ | 100mg |
$163 | 2021-08-05 | |
| Chemenu | CM149594-250mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 95%+ | 250mg |
$263 | 2021-08-05 | |
| Chemenu | CM149594-1g |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 95%+ | 1g |
$500 | 2021-08-05 | |
| TRC | T896920-10mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T896920-50mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T896920-100mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Apollo Scientific | PC200311-500mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde |
1135283-53-2 | 500mg |
£265.00 | 2024-05-24 | ||
| abcr | AB339650-500 mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, 95%; . |
1135283-53-2 | 95% | 500 mg |
€397.80 | 2023-07-19 | |
| abcr | AB339650-1 g |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, 95%; . |
1135283-53-2 | 95% | 1 g |
€752.80 | 2023-07-19 | |
| Chemenu | CM149594-100mg |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
1135283-53-2 | 95%+ | 100mg |
$100 | 2023-11-24 |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Suppliers
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1135283-53-2)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1135283-53-2, belongs to the class of fused pyrrole-pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and an aldehyde functionality at the 3-position of the pyrrolo[2,3-b]pyridine core enhances its chemical reactivity and biological significance, making it a valuable scaffold for drug discovery and development.
The trifluoromethyl group is a key structural feature that imparts unique electronic and steric properties to the molecule. This group is often incorporated into pharmaceuticals due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. In particular, the electron-withdrawing nature of the trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Additionally, this moiety has been shown to improve the binding interactions with biological targets, thereby increasing the efficacy of potential drug candidates.
The aldehyde functionality at the 3-position of the pyrrolo[2,3-b]pyridine ring serves as a versatile handle for further chemical modifications. Aldehydes are reactive intermediates that can undergo various transformations, including condensation reactions, oxidation, and reduction, allowing for the synthesis of a wide range of derivatives. This reactivity makes 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde a valuable building block in synthetic chemistry and a promising candidate for exploring novel pharmacological activities.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrrolo[2,3-b]pyridine scaffold is particularly noteworthy due to its presence in several bioactive natural products and synthetic drugs. For instance, it has been reported in various kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The structural complexity of this scaffold contributes to its ability to interact with multiple biological targets, making it an attractive platform for developing multifunctional therapeutics.
The incorporation of both the trifluoromethyl and aldehyde groups into 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde enhances its potential as a pharmacophore. The trifluoromethyl group can improve the metabolic stability by preventing oxidative degradation, while the aldehyde group provides a site for further functionalization. These features make it an ideal candidate for exploring new therapeutic avenues in areas such as oncology, neurology, and infectious diseases.
Current research in this field has demonstrated the utility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in developing novel inhibitors targeting specific enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases associated with cancer progression. The trifluoromethyl group plays a crucial role in enhancing the binding affinity to these targets by optimizing both hydrophobic interactions and electronic complementarity. Additionally, the aldehyde functionality allows for further derivatization to fine-tune pharmacological properties.
The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as formylation or trifluoromethylation. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing reliance on hazardous reagents and minimizing waste generation.
In conclusion,5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1135283-53-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a trifluoromethyl group and an aldehyde functionality makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological activities and synthetic methodologies,this compound is poised to play a crucial role in the development of next-generation therapeutics.
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